molecular formula C7H7ClFNO2S B1469776 (5-Chloro-2-fluorophenyl)methanesulfonamide CAS No. 1394042-52-4

(5-Chloro-2-fluorophenyl)methanesulfonamide

Cat. No.: B1469776
CAS No.: 1394042-52-4
M. Wt: 223.65 g/mol
InChI Key: JZYWLNRXGBOQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Chloro-2-fluorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7ClFNO2S . It has an average mass of 223.652 Da and a monoisotopic mass of 222.987000 Da .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7ClFNO2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) .

Scientific Research Applications

Synthesis and Utility in Organic Molecules

(Prakash et al., 2010) discussed the efficient synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives, including chloro analogues similar to (5-Chloro-2-fluorophenyl)methanesulfonamide. This study highlights the value of such compounds as versatile synthons for preparing various fluoromethylated organic molecules.

Development of Cholesterol Biosynthesis Inhibitors

A novel series of methanesulfonamide derivatives, including compounds similar to this compound, were synthesized and evaluated for their potential as HMG-CoA reductase inhibitors. (Watanabe et al., 1997) found these compounds to be potent in inhibiting cholesterol biosynthesis, highlighting their therapeutic potential.

Anti-inflammatory and 5-Lipoxygenase Inhibition

(Beers et al., 1997) identified a class of compounds, including this compound, as potent inhibitors of 5-lipoxygenase (5-LO). These compounds exhibited significant anti-inflammatory activity and dose-dependent inhibition of 5-LO, showing their importance in medical research.

Crystallographic and Structural Studies

Studies like those by (Dey et al., 2015) have investigated the crystal structures of methanesulfonamide derivatives, providing insights into their molecular configurations and intermolecular interactions. This kind of research is crucial for understanding the physical and chemical properties of such compounds.

Pd-Catalyzed N-Arylation and Synthesis Applications

Research like that by (Rosen et al., 2011) demonstrates the practical synthesis applications of methanesulfonamides through Pd-catalyzed cross-coupling reactions. This method is notable for its high yield and avoidance of genotoxic impurities.

Theoretical Calculations and Spectroscopic Analysis

Studies such as those by (Xue et al., 2022) and (Karabacak et al., 2010) have utilized theoretical calculations and spectroscopic methods to explore the molecular conformations and chemical properties of methanesulfonamide derivatives. Such research contributes to a deeper understanding of these compounds at the molecular level.

Properties

IUPAC Name

(5-chloro-2-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYWLNRXGBOQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CS(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chloro-2-fluorophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
(5-Chloro-2-fluorophenyl)methanesulfonamide
Reactant of Route 3
(5-Chloro-2-fluorophenyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
(5-Chloro-2-fluorophenyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
(5-Chloro-2-fluorophenyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(5-Chloro-2-fluorophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.